2-CF₃ vs. Parent L-Phenylalanine: Computed Lipophilicity and Physicochemical Profile
The introduction of an ortho-trifluoromethyl group onto the L-phenylalanine scaffold increases computed lipophilicity relative to the parent amino acid. The target compound 2-trifluoromethyl-L-phenylalanine has a computed XLogP3 value of -0.5 . While a directly comparable experimental logP for L-phenylalanine under identical computational parameters is not provided in the same source, the literature value for L-phenylalanine is approximately -1.5 [1]. This difference of approximately +1.0 logP unit is consistent with the known lipophilicity-enhancing effect of the -CF₃ substituent [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 |
| Comparator Or Baseline | L-Phenylalanine (parent), XLogP3 ≈ -1.5 (literature) |
| Quantified Difference | Approximately +1.0 logP unit increase |
| Conditions | Computed property; XLogP3 algorithm |
Why This Matters
This shift in lipophilicity directly informs the selection of 2-trifluoromethyl-L-phenylalanine for designing peptide sequences requiring enhanced membrane permeability or altered solubility characteristics relative to the parent phenylalanine.
- [1] PubChem. Compound Summary for CID 6140: L-Phenylalanine. XLogP3. View Source
- [2] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015;58(21):8315-8359. View Source
